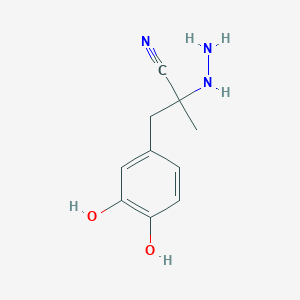
4-tert.-Butylcalix(4)-crown-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcalix(4)-crown-6 is a fascinating compound belonging to the family of calixarenes, which are macrocyclic molecules known for their unique basket-like structures. These compounds are widely studied for their ability to form host-guest complexes with various ions and molecules, making them valuable in fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcalix(4)-crown-6 typically involves the reaction of 4-tert-butylcalix4arene with appropriate crown ether derivatives. One common method includes the use of epibromohydrin and potassium carbonate in anhydrous acetonitrile, followed by refluxing the mixture at elevated temperatures . This reaction results in the formation of the crown ether moiety attached to the calixarene scaffold.
Industrial Production Methods
While specific industrial production methods for 4-tert-Butylcalix(4)-crown-6 are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcalix(4)-crown-6 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the calixarene or crown ether moiety are replaced by other groups.
Complexation Reactions: It forms complexes with metal ions and other molecules, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Epibromohydrin: Used in the synthesis of the crown ether moiety.
Potassium Carbonate: Acts as a base in the reaction.
Anhydrous Acetonitrile: Solvent used for the reaction.
Major Products Formed
The major products formed from these reactions are typically the desired 4-tert-Butylcalix(4)-crown-6 compound and its various derivatives, depending on the specific substitution or complexation reactions performed.
Scientific Research Applications
4-tert-Butylcalix(4)-crown-6 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate molecules.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the development of sensors and separation technologies.
Mechanism of Action
The mechanism of action of 4-tert-Butylcalix(4)-crown-6 involves its ability to form host-guest complexes with various ions and molecules. The crown ether moiety provides a cavity that can selectively bind to specific ions, while the calixarene scaffold offers additional binding sites and structural stability . This unique combination allows the compound to interact with molecular targets and pathways in a highly specific manner.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcalix 4arene : A parent compound with a similar calixarene structure but without the crown ether moiety .
- 4-tert-Butylcalix 8arene : A larger macrocyclic compound with eight phenol units, offering different binding properties .
Uniqueness
4-tert-Butylcalix(4)-crown-6 stands out due to its combined calixarene and crown ether structure, which provides unique binding capabilities and versatility in forming complexes with a wide range of ions and molecules. This makes it particularly valuable in applications requiring selective binding and molecular recognition.
Properties
Molecular Formula |
C44H56O6 |
|---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C32H32.C12H24O6/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-12H2 |
InChI Key |
VJIIEMZOPMLNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
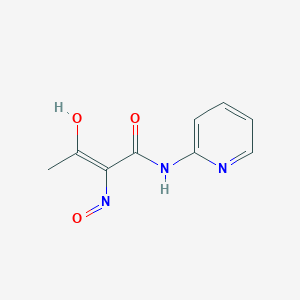
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
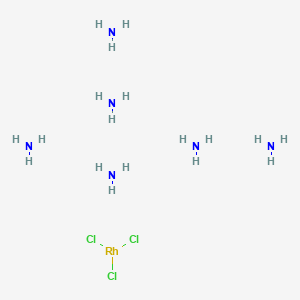
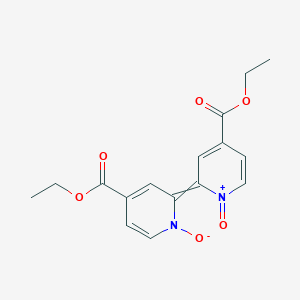

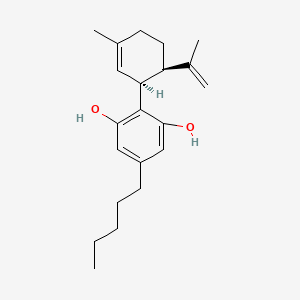
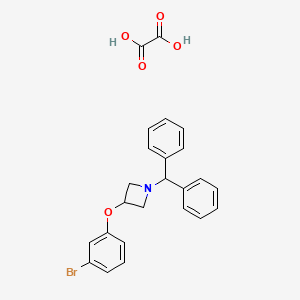
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
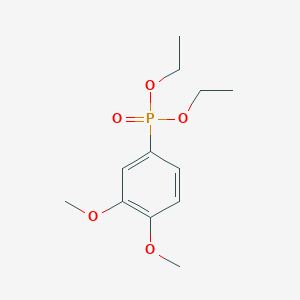
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
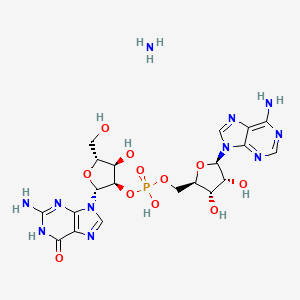
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
